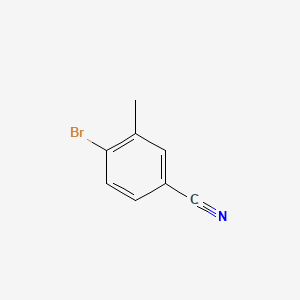

4-Bromo-3-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXUZFJOLNNWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372097 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-20-6 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromo-3-methylbenzonitrile (CAS No. 41963-20-6), a key organohalogen aromatic compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document collates essential information on its chemical and physical properties, detailed spectroscopic data, established synthesis protocols, and key applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a nitrile functional group. This substitution pattern imparts unique reactivity, making it a versatile building block in organic chemistry.[2] The compound is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41963-20-6 | [1][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₆BrN | [2][4][6][7][9][10][12][13] |

| Molecular Weight | 196.04 g/mol | [3][4][6][7][10][12][14] |

| Appearance | White to light yellow crystalline powder | [1][8][10] |

| Melting Point | 53-57 °C | [3][8][14] |

| Solubility | Insoluble in water | [1][8] |

| SMILES | Cc1cc(ccc1Br)C#N | [2][4][6][9][14] |

| InChI Key | SKXUZFJOLNNWIG-UHFFFAOYSA-N | [4][9][14] |

Synthesis

The primary synthesis of this compound typically involves the bromination of 3-methylbenzonitrile.[1] A common method is electrophilic aromatic substitution, where a brominating agent is introduced under controlled acidic conditions to ensure regioselectivity. Another approach is radical bromination using N-bromosuccinimide (NBS) with a radical initiator.[1]

Experimental Protocol: Radical Bromination of 3-Methylbenzonitrile (Wohl-Ziegler Reaction)

This protocol is adapted from the general procedure for benzylic bromination, a common method for synthesizing such compounds.[15]

-

Materials: 3-Methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and an anhydrous solvent such as carbon tetrachloride (CCl₄).[15]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in the anhydrous solvent.[15]

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator.[15]

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by light.[15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

-

Once the reaction is complete, cool the mixture to room temperature.[15]

-

Filter off the succinimide byproduct.[15]

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[15]

-

Remove the solvent under reduced pressure to yield the crude product.[15]

-

-

Purification: The crude this compound can be purified by recrystallization.[15]

-

Dissolve the crude solid in a minimum amount of a hot suitable solvent.[15]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[15]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[15]

-

Collect the crystals by vacuum filtration.[15]

-

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Experimental and theoretical studies using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been conducted to investigate its vibrational properties.[16][17]

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| FTIR (cm⁻¹) | 2217 (C≡N stretch) | [17] |

| FT-Raman (cm⁻¹) | 2338 (C≡N stretch), 1040, 522, 254 (C-Br vibrations) | [17][18] |

| GC-MS (m/z) | Top Peak: 116, 2nd Highest: 89, 3rd Highest: 115 | [4] |

A detailed theoretical and experimental study of its vibrational spectra has been performed using Density Functional Theory (DFT) with the B3LYP method.[16][17] The assignments for the vibrational modes have been reported, confirming the molecular structure.[18]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of the bromine atom and the nitrile group allows for a variety of chemical transformations.

Key applications include:

-

Synthesis of Pharmaceutical Compounds: It is used in the synthesis of various pharmaceutical agents, including antihypertensive agents and kinase inhibitors.[1]

-

Agrochemicals: It serves as a precursor in the production of herbicides and insecticides.[1]

-

Materials Science: It is used in the preparation of nitrile-based polymers and liquid crystals.[1] It can also be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[3][8]

-

Proteomics Research: It is described as a nitrile compound for proteomics research.[7][8][12]

Safety and Handling

This compound is considered a hazardous chemical.[1]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US).

-

Eye Protection: Eyeshields.

-

Hand Protection: Gloves.

It is recommended to handle this compound in a well-ventilated area and to store it in a cool, dry place away from incompatible substances to maintain its stability.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its well-defined chemical properties and reactivity make it a key starting material for the synthesis of a wide range of complex organic molecules. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 41963-20-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-溴-3-甲基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 41963-20-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 41963-20-6 [chemicalbook.com]

- 9. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 41963-20-6・this compound・321-28421・327-28423[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. 41963-20-6|this compound|BLD Pharm [bldpharm.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 14. This compound 97 41963-20-6 [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Experimental and Theoretical Spectroscopic Investigations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-methylbenzonitrile, a key intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound, also known as 4-bromo-3-tolunitrile, is a substituted aromatic nitrile. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | |

| Molecular Weight | 196.04 g/mol | |

| CAS Number | 41963-20-6 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 53-57 °C | |

| Boiling Point | 265 °C at 760 mmHg | |

| Density | 1.51 g/cm³ | |

| Solubility | Insoluble in water | |

| Flash Point | 114.1 °C | |

| Storage | Sealed in a dry place at room temperature |

Synonyms: 4-bromo-3-methylbenzenecarbonitrile, 3-Methyl-4-bromobenzonitrile, 2-Bromo-5-cyanotoluene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several suppliers indicate the availability of NMR data for this compound, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, were not available in the searched public domain resources.

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis of this compound has been conducted using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The key vibrational frequencies and their assignments are presented below.

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Vibrational Assignment |

| - | 2252 | δCHCH |

| - | 613 | δCHCH + τHCCC |

| 73 | - | τCCCC + τCCCBr |

| 134 | 135 | βCCC + βCCN + βCCBr |

| 144 | - | τCCCC + τHCCC |

| 208 | - | τCCCBr + τHCCC + τCCCC |

| 219 | - | βCCBr + βCCC |

| 254 | 266 | νBrC + βCCC |

| 277 | - | τHCCC + τCCCBr + τCCCC |

| 380 | 361 | βCCC + βCCN + βHCC + βCCBr |

| 402 | - | τCCCC + τCCCN |

| 496 | 472 | τCCCC + τCCCN + τCCCBr |

Source: Experimental and Theoretical Spectroscopic Investigations of this compound

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center.

| m/z Value | Description |

| 116 | Top Peak |

| 89 | 2nd Highest Peak |

| 115 | 3rd Highest Peak |

Source: PubChem, NIST Mass Spectrometry Data Center

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the Sandmeyer reaction, starting from 3-methyl-4-aminobenzonitrile.

Caption: Synthetic workflow for this compound.

Protocol:

-

Diazotization: Dissolve 3-methyl-4-aminobenzonitrile in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Methods

An In-depth Technical Guide on 4-Bromo-3-methylbenzonitrile: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of 4-Bromo-3-methylbenzonitrile, a nitrile compound relevant in proteomics research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Molecular Data

The primary molecular identifiers for this compound are its chemical formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and quality control processes.

The molecular formula of this compound is C8H6BrN.[1][3] Its molecular weight is 196.04 g/mol .[1][3][4] This compound is also known by the alternate name 4-bromo-3-methylbenzenecarbonitrile.[1] It exists as a white to off-white solid or crystalline powder at room temperature and is insoluble in water.[2][5]

Quantitative Data Summary

For ease of reference and comparison, the core quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C8H6BrN | [1][2][3] |

| Molecular Weight | 196.04 g/mol | [1][3][4] |

| CAS Number | 41963-20-6 | [1][4][5] |

| Melting Point | 53-57 °C | [4][5] |

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a well-characterized compound like this compound relies on standard analytical chemistry techniques.

-

Molecular Formula Determination: The elemental composition (Carbon, Hydrogen, Bromine, Nitrogen) is determined through methods such as combustion analysis and mass spectrometry. The resulting empirical formula is then confirmed as the molecular formula based on the molecular weight.

-

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C8H6BrN). This theoretical value is then confirmed experimentally using high-resolution mass spectrometry, which provides a precise mass-to-charge ratio of the molecular ion.

Given that these are standard and universally accepted methodologies, detailed, novel experimental protocols are not applicable for the scope of this fundamental data guide.

Logical Relationships and Workflows

The relationship between the elemental composition and the final molecular properties is a foundational concept in chemistry. The workflow is linear and logical, starting from elemental identification to the establishment of the molecular formula and subsequent calculation of the molecular weight.

References

4-Bromo-3-methylbenzonitrile: A Technical Safety and Hazard Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Bromo-3-methylbenzonitrile (CAS No: 41963-20-6), a key intermediate in pharmaceutical and agrochemical synthesis. This technical guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid, off-white crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 41963-20-6 | [2][3] |

| Molecular Formula | C₈H₆BrN | [2][3] |

| Molecular Weight | 196.04 g/mol | [2][3] |

| Melting Point | 53-57 °C | [2] |

| Flash Point | 96 °C (204.8 °F) | [4] |

| Solubility | Insoluble in water | [1][5] |

| Appearance | White to off-white solid/crystalline powder | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.[2][6]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312 | Warning | Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation |

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

Toxicological Information

Symptoms of overexposure may include coughing, shortness of breath, nausea, and eye irritation.[1] Prolonged or repeated contact may lead to skin sensitization and respiratory irritation.[1]

General Toxicity Mechanism of Benzonitriles

The toxicity of many nitriles is attributed to their in-vivo metabolism, which can release cyanide. Cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia. However, studies on benzonitrile, the parent compound, suggest it does not readily metabolize to release cyanide. The primary metabolic pathway for benzonitrile involves aromatic hydroxylation. The specific metabolic pathways and toxicological mechanisms for substituted benzonitriles like this compound are not well-documented and may differ.

References

- 1. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound 97 41963-20-6 [sigmaaldrich.com]

- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a benzene ring substituted with a bromo, a methyl, and a nitrile group, imparts specific physicochemical properties that are crucial for its handling, storage, and reactivity in synthetic processes. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to pale-yellow solid/crystals or powder | [2][3] |

| Melting Point | 50.5-56.5 °C | [2] |

| CAS Number | 41963-20-6 | [1] |

| IUPAC Name | This compound | [1] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference/Inference |

| Water | Insoluble | [4] |

| Carbon Tetrachloride | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Methanol | Soluble | [5] |

| Diethyl Ether | Soluble | [5] |

Stability Profile

Specific experimental data on the stability of this compound under various stress conditions is limited. The general stability information suggests that it is stable under normal storage conditions. However, the presence of a nitrile functional group suggests potential susceptibility to hydrolysis under strong acidic or basic conditions.

| Condition | Expected Stability | Remarks |

| Thermal | Expected to be stable at ambient temperatures. | High temperatures may lead to decomposition. |

| Acidic pH | Potentially unstable under strong acidic conditions and heat, leading to hydrolysis of the nitrile group to a carboxylic acid.[7] | The rate of hydrolysis is dependent on acid concentration and temperature. |

| Basic pH | Potentially unstable under strong basic conditions and heat, leading to hydrolysis of the nitrile group to a carboxylate salt.[7][8] | The rate of hydrolysis is dependent on base concentration and temperature. |

| Light | No specific data available, but aromatic compounds can be susceptible to photodegradation. | Photostability studies are recommended for long-term storage or use in light-exposed applications. |

| Oxidation | The aromatic ring and methyl group may be susceptible to strong oxidizing agents. | Reactivity will depend on the specific oxidizing agent and reaction conditions. |

| Reduction | The nitrile group can be reduced to an amine. The bromo group can be susceptible to reduction. | Reactivity will depend on the specific reducing agent and reaction conditions. |

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound like this compound in various organic solvents.

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a few minutes to ensure good initial mixing.

-

Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Protocol for Assessment of Chemical Stability

This protocol provides a general framework for assessing the chemical stability of this compound under various stress conditions, adapted from ICH guidelines.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Environmental chambers for controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

pH meter

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

-

Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Thermal Stability:

-

Expose the solid compound to high temperatures (e.g., 80 °C) in a controlled oven.

-

Analyze the sample at different time intervals to assess for degradation.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analyze the exposed samples and a dark control sample by HPLC.

-

-

-

Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

A mass balance should be calculated to ensure that all degradation products are accounted for.

-

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for assessing the solubility and stability of a chemical compound like this compound.

References

- 1. This compound | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B25377.14 [thermofisher.com]

- 3. strem.com [strem.com]

- 4. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]

- 5. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methylbenzonitrile from 3-methylbenzonitrile. The document outlines the theoretical basis for the reaction, a detailed experimental protocol, and relevant quantitative data. This guide is intended for an audience with a background in organic chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, allows for diverse subsequent chemical transformations. The synthesis from the readily available starting material, 3-methylbenzonitrile, is a key step in the production of more complex molecules. This guide focuses on the direct bromination of the aromatic ring of 3-methylbenzonitrile, an electrophilic aromatic substitution reaction.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-methylbenzonitrile proceeds via an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the bromination. The methyl group (-CH₃) is an ortho-, para-director and an activating group, while the cyano group (-CN) is a meta-director and a deactivating group.

Considering these directing effects, the incoming electrophile (Br⁺) will preferentially substitute at the positions most activated by the methyl group and least deactivated by the cyano group. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the cyano group are C2 and C6. Therefore, the most favored positions for bromination are C4 and C6, which are para and ortho to the activating methyl group, respectively, and not unfavorably positioned relative to the deactivating cyano group. Steric hindrance at the C2 position, being between the two substituents, makes the C4 and C6 positions more likely targets. The formation of this compound is a result of substitution at the C4 position.

The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a protic or Lewis acid catalyst, or with molecular bromine (Br₂) and a Lewis acid like iron(III) bromide (FeBr₃). The catalyst serves to generate a more potent electrophilic bromine species (Br⁺ or a polarized Br-Br bond) that can attack the electron-rich aromatic ring.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-methylbenzonitrile using N-bromosuccinimide as the brominating agent and sulfuric acid as a catalyst.

Materials:

-

3-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzonitrile (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, slowly add N-bromosuccinimide (1.05 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-methylbenzonitrile | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.05 eq |

| Sulfuric Acid (H₂SO₄) | 0.1 eq (catalytic) |

| Reaction Conditions | |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Reflux (~40 °C) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [1][2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 53-57 °C[1] |

| Yield | |

| Expected Yield | 70-85% (based on similar reactions) |

Experimental Workflow

The following diagram illustrates the workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

3-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.

-

N-Bromosuccinimide: Causes skin irritation and serious eye damage. May cause respiratory irritation.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 3-methylbenzonitrile via electrophilic aromatic bromination is a reliable and effective method. The protocol provided in this guide, utilizing N-bromosuccinimide and a catalytic amount of sulfuric acid, offers a practical approach for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Spectroscopic Analysis of 4-Bromo-3-methylbenzonitrile: A Technical Guide

Physicochemical Properties

Basic physicochemical properties of 4-Bromo-3-methylbenzonitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [1][2][3][4] |

| Molecular Weight | 196.04 g/mol | [1][2][3][4] |

| CAS Number | 41963-20-6 | [1][2][3][4][5] |

| Appearance | White to pale yellow or pale cream crystals or powder | [6] |

| Melting Point | 53-57 °C | [3] |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Data Presentation

The primary mass spectral data point is the molecular ion peak, which corresponds to the molecular weight of the compound.

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 196.04 (calculated) | Corresponds to the molecular weight of this compound. |

| Isotope Peaks | [M+2]⁺ | The presence of a bromine atom results in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Specific fragmentation data from experimental sources is not detailed in the provided search results.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an EI-mass spectrum for a solid organic compound like this compound.

-

Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under a high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its nitrile, aromatic, and methyl groups.

Data Presentation

The following table summarizes the key vibrational frequencies and their assignments for this compound.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2252 | - | C≡N stretching |

| ~1595, 1470 | - | C=C aromatic ring stretching |

| ~1380 | - | CH₃ symmetric bending |

| ~1030 | - | In-plane C-H bending |

| ~880, 820 | - | Out-of-plane C-H bending |

| ~680 | - | C-Br stretching |

Intensities are not specified in the provided search results.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Setup: The FT-IR spectrometer is equipped with an ATR accessory, which contains a crystal (commonly diamond or zinc selenide) with a high refractive index. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal surface.

-

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: An infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs specific frequencies of the evanescent wave corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

-

Spectrum Generation: The instrument's software processes the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, were not available in the public-domain scientific literature and spectral databases.

Experimental Protocol: Solution-State NMR Spectroscopy of a Solid Compound

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

-

Sample Preparation:

-

An appropriate amount of the solid sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interfering solvent signals in the spectral regions of interest.

-

The solution is then filtered, if necessary, to remove any particulate matter and transferred to a high-quality NMR tube to a height of approximately 4-5 cm.

-

-

Instrument Setup:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe.

-

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.

-

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay) are set.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

The NMR experiment is initiated, and the free induction decay (FID) signal is recorded.

-

-

Data Processing:

-

The FID is converted into a frequency-domain spectrum using a Fourier transform.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound | C8H6BrN | CID 2737494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound 97 41963-20-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 41963-20-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzonitrile is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and derivatization. Particular focus is given to its role as a building block in the development of kinase inhibitors, with an exploration of the relevant signaling pathways, such as PI3K/AKT/mTOR and JAK/STAT, that are often targeted by these therapeutic agents.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organohalogen compound with a molecular formula of C₈H₆BrN and a molecular weight of 196.04 g/mol .[2][3] The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitrile functional group.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrN | [2][3] |

| Molecular Weight | 196.04 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 53-57 °C | |

| CAS Number | 41963-20-6 | [2] |

| Solubility | Insoluble in water | [4] |

Spectroscopic Data:

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| FTIR (cm⁻¹) | 2217 (C≡N stretching), additional peaks in the fingerprint region | |

| FT-Raman (cm⁻¹) | 2338 (C≡N stretching), other characteristic peaks | |

| ¹H NMR | Predicted shifts are available in databases. | [1] |

| ¹³C NMR | Predicted shifts are available in databases. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [5] |

Synthesis and Reactivity

digraph "Sandmeyer Reaction for this compound Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", fontcolor="#202124"];

"4-Amino-3-methylbenzonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Diazonium Salt" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Amino-3-methylbenzonitrile" -> "Diazonium Salt" [label="1. NaNO₂, HBr\n2. 0-5 °C"];

"Diazonium Salt" -> "this compound" [label="CuBr"];

}

Figure 2: Reaction workflow for the synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile.

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in various synthetic applications.

3.1. Pharmaceutical Intermediate

This compound is a building block in the synthesis of various pharmaceutical compounds, including antihypertensive agents and kinase inhibitors.[1] The development of kinase inhibitors is a major focus in modern drug discovery for the treatment of cancer and inflammatory diseases.

3.2. Agrochemical Synthesis

It also acts as a precursor in the production of herbicides and insecticides.[1]

3.3. Materials Science

Derivatives of this compound are utilized in the production of phthalocyanine dyes, which have applications in dye-sensitized solar cells (DSSCs), photoredox reactions, and photodynamic cancer therapy.[4] It can also be used to synthesize other functional materials like 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[8]

Role in Targeting Signaling Pathways

While this compound itself is not biologically active, its derivatives are integral components of many kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer and inflammation.

4.1. The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Kinase inhibitors derived from scaffolds incorporating the this compound moiety may be designed to target components of this pathway.

```dot

digraph "PI3K_AKT_mTOR_Pathway" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial"];

edge [fontname="Arial"];

RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];

mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

RTK -> PI3K [label="Activation"];

PI3K -> PIP3 [label="Phosphorylation"];

PIP2 -> PIP3 [style=invis];

PIP3 -> AKT [label="Activation"];

AKT -> mTOR [label="Activation"];

mTOR -> Proliferation;

}

Figure 4: Simplified JAK/STAT signaling pathway.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its utility in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to advanced materials, underscores its importance in chemical research and development. The potential for its derivatives to act as potent kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics targeting critical cellular signaling pathways. Further research into the synthesis and application of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 8. adooq.com [adooq.com]

The Genesis of a Key Intermediate: A Technical Guide to 4-Bromo-3-methylbenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. While a singular, definitive discovery event is not prominently documented in the primary literature, its origins can be traced to the late 20th century, driven by the growing demand for novel intermediates in the pharmaceutical and agrochemical industries. This document details the plausible synthetic pathways, presents key physicochemical data in a structured format, and includes detailed experimental protocols for its synthesis and derivatization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical logic and applications.

Introduction and Historical Context

This compound (C₈H₆BrN) is a white to off-white crystalline solid that has garnered significant attention as a versatile intermediate.[1] Its structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, offers multiple reaction sites for further chemical transformations. The compound was first synthesized in the latter half of the 20th century, coinciding with a surge in the development of new synthetic methodologies and the escalating need for specialized chemical scaffolds in drug discovery and materials science.[1] Although a specific individual or research group is not widely credited with its initial synthesis, its emergence is intrinsically linked to the broader effort of expanding the chemical toolbox for creating novel pharmaceuticals and agrochemicals.[1] Its utility is demonstrated in the synthesis of antihypertensive agents, kinase inhibitors, herbicides, and insecticides.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN | [2] |

| Molecular Weight | 196.04 g/mol | [2] |

| CAS Number | 41963-20-6 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 53-57 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Insoluble in water | [1] |

| InChI Key | SKXUZFJOLNNWIG-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cc(C#N)ccc1Br | [2] |

Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two logical pathways: electrophilic bromination of 3-methylbenzonitrile or a Sandmeyer reaction starting from 4-amino-3-methylbenzonitrile.

Pathway 1: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 3-methylbenzonitrile. The methyl and cyano groups are ortho- and para-directing and meta-directing, respectively. The substitution pattern of the starting material will direct the incoming bromine to the desired position.

Pathway 2: Sandmeyer Reaction

A versatile method for introducing a bromo group onto an aromatic ring is the Sandmeyer reaction. This pathway would commence with 4-amino-3-methylbenzonitrile, which is first diazotized and then treated with a copper(I) bromide salt.

Experimental Protocols

Synthesis of 4-(bromomethyl)-3-methylbenzonitrile (Illustrative Protocol)

This protocol details the benzylic bromination of 3,4-dimethylbenzonitrile, a related reaction that highlights the techniques that would be adapted for the synthesis of the title compound's precursors.

Materials:

-

3,4-dimethylbenzonitrile

-

N-bromosuccinimide (NBS)

-

2,2'-azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylbenzonitrile (1 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.[3]

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).[3]

-

Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the succinimide byproduct by filtration.[3]

-

Wash the filtrate with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methylbenzonitrile.[3]

-

The crude product can be further purified by recrystallization or column chromatography.[3]

Derivatization of this compound: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile

This protocol demonstrates a common downstream application of this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Chloroform

-

Dimethylformamide (DMF)

-

Sodium acetate

-

Methanol

-

1 M Sodium hydroxide solution

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).[4]

-

Add N-bromosuccinimide (8.81 g, 49.5 mmol) and 2,2'-azino-bis(isobutyronitrile) (414 mg, 5 mol%).[4]

-

Reflux the reaction mixture for 3 hours.[4]

-

After cooling, add water and extract the mixture with chloroform.[4]

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

-

Concentrate the organic layer under reduced pressure.[4]

-

To the residue, add dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol) and stir the mixture at 80°C overnight.[4]

-

After the reaction, add water and extract with ether.[4]

-

Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[4]

-

Concentrate the organic layer under reduced pressure.[4]

-

Add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) to the residue and stir for 1 hour at room temperature.[4]

-

Concentrate the reaction mixture to about one-third of its volume under reduced pressure.[4]

-

Add water and hydrochloric acid and extract with ethyl acetate.[4]

-

Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (3:1 hexane/ethyl acetate).[4]

-

Grind the purified product with dichloromethane to obtain 4-bromo-3-hydroxymethyl-benzonitrile (4.63 g, 44% yield).[4]

Applications in Drug Development and Materials Science

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of functional molecules. Its derivatives are being explored for their potential as antimutagenic drugs.[5] Furthermore, this compound is utilized in the preparation of persistent room-temperature phosphorescent dyes.[5] The presence of the nitrile and bromo functionalities allows for sequential and regioselective modifications, making it a valuable scaffold in the construction of complex molecular architectures for both pharmaceutical and materials science applications. It may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[6]

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its discovery was not a singular celebrated event, its subsequent and widespread use underscores its importance as a key chemical intermediate. The synthetic pathways detailed herein, along with the compiled physicochemical data, provide a solid foundation for researchers and professionals in the fields of drug development and materials science to harness the full potential of this versatile molecule. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this valuable compound.

References

Methodological & Application

The Versatile Role of 4-Bromo-3-methylbenzonitrile in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-methylbenzonitrile is a versatile bifunctional building block that serves as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom and a synthetically flexible nitrile group, makes it an invaluable precursor in medicinal chemistry, materials science, and agrochemical research. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. Simultaneously, the nitrile moiety can be transformed into a wide range of functional groups, including amines, carboxylic acids, and amides, further expanding its synthetic utility. This document provides detailed application notes and experimental protocols for key transformations involving this compound, offering a practical guide for its effective utilization in research and development.

Key Applications and Synthetic Transformations

This compound is a key intermediate in several important organic transformations, including:

-

Functional Group Interconversion: The benzylic methyl group can be selectively oxidized to an alcohol, providing access to 4-bromo-3-(hydroxymethyl)benzonitrile, a useful intermediate for further elaboration.

-

Carbon-Carbon Bond Formation: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds.

-

Cyclotrimerization: The benzonitrile functionality can undergo acid-catalyzed cyclotrimerization to form substituted 1,3,5-triazines, which are of interest in materials science and medicinal chemistry.

-

Halogen Exchange: The bromo substituent can be displaced by fluorine to yield 4-fluoro-3-methylbenzonitrile, a valuable synthon for the preparation of fluorinated bioactive molecules.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | 1. NBS, AIBN, CCl4, reflux, 3h; 2. NaOAc, DMF, 80°C, overnight; 3. NaOH, MeOH, rt, 1h | 4-Bromo-3-(hydroxymethyl)benzonitrile | 44 | [1] |

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Analogous Systems)

| Aryl Bromide | Arylboronic Acid | Catalyst and Conditions | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh3)4, K2CO3, 1,4-dioxane/water, 100°C, 24h | 4-Cyanobiphenyl | >95 | [2] |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex, KOH, TBAB, water, 100°C, 1h | 4-Acetylbiphenyl | 95 | [3] |

| 2-Bromoaniline | Phenylboronic acid pinacol ester | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90°C | 2-Aminobiphenyl | 11 | [4] |

Table 3: Synthesis of 2,4,6-Tris(4-bromo-3-methylphenyl)-1,3,5-triazine (Analogous System)

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | Trifluoromethanesulfonic acid, 0-5°C to rt, 12h | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | 93.6 | [5] |

Table 4: Synthesis of 4-Fluoro-3-methylbenzonitrile

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | AgF, (COD)Pd(CH2TMS)2, BrettPhos, toluene, 130°C, 18h | 4-Fluoro-3-methylbenzonitrile | 74 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile[1]

This protocol describes the multi-step synthesis of 4-bromo-3-(hydroxymethyl)benzonitrile from this compound via benzylic bromination, acetate formation, and hydrolysis.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

-

Sodium acetate (NaOAc)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Chloroform

-

Ether

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl)

Procedure:

-

Benzylic Bromination: A solution of this compound (10.0 g, 49.5 mmol), N-bromosuccinimide (8.81 g, 49.5 mmol), and AIBN (414 mg, 5 mol%) in carbon tetrachloride (200 mL) is refluxed for 3 hours.

-

Work-up 1: After cooling, water is added, and the mixture is extracted with chloroform. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Acetate Formation: To the residue, dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol) are added, and the mixture is stirred at 80°C overnight.

-

Work-up 2: After cooling, water is added, and the mixture is extracted with ether. The organic layer is washed sequentially with water and brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Hydrolysis: Methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) are added to the residue, and the mixture is stirred for 1 hour at room temperature.

-

Work-up 3: The reaction mixture is concentrated under reduced pressure to about one-third of its volume. Water and hydrochloric acid are added, and the mixture is extracted with ethyl acetate. The organic layer is washed sequentially with water and brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (hexane/ethyl acetate, 3:1) to afford 4-bromo-3-(hydroxymethyl)benzonitrile (4.63 g, 44% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound.[2][3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., 1,4-dioxane/water, toluene, THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 3: Synthesis of 2,4,6-Tris(4-bromo-3-methylphenyl)-1,3,5-triazine (Adapted from an analogous procedure)[5]

This protocol is adapted from the synthesis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.

Materials:

-

This compound

-

Trifluoromethanesulfonic acid

-

Chloroform

-

Acetone

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add trifluoromethanesulfonic acid (3.4 equiv) and cool to 0-5°C in an ice bath.

-

Addition of Starting Material: Slowly add this compound (1.0 equiv) and stir at this temperature for 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Work-up: Add water to the mixture and neutralize with sodium hydroxide solution. Extract the product with a 1:1 mixture of chloroform and acetone.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the solid product.

Protocol 4: Synthesis of 4-Fluoro-3-methylbenzonitrile[6]

This protocol describes a palladium-catalyzed fluorination of this compound.

Materials:

-

This compound

-

Silver fluoride (AgF)

-

bis--INVALID-LINK--palladium(II) [(COD)Pd(CH2TMS)2]

-

dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (BrettPhos)

-

Toluene

Procedure:

-

Reaction Setup: In an oven-dried, sealable reaction tube inside a glove box, add this compound (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 10 mol%), (COD)Pd(CH2TMS)2 (2.3 mg, 5 mol%), and AgF (22.8 mg, 1.5 equiv).

-

Solvent Addition: Add toluene (2 mL).

-

Reaction: Seal the tube, remove it from the glove box, wrap it in aluminum foil, and place it in a preheated oil bath at 130°C for 18 hours with continuous stirring.

-

Work-up: Cool the reaction tube to room temperature. Add internal standards (4-fluorotoluene and dodecane) for analysis.

-

Analysis: Filter the reaction mixture through Celite and analyze the filtrate by 19F NMR and GC to determine the yield (reported as 74%).

Visualizations

The following diagrams illustrate the synthetic pathways and a representative biological signaling pathway where derivatives of this compound may be relevant.

Caption: Synthetic utility of this compound.

Caption: General workflow for Suzuki-Miyaura coupling.

Caption: Inhibition of a kinase signaling pathway.

References

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Bioactive Compounds Derived from Plants and Their Medicinal Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 928136-78-1 | 4-Bromo-3-(trifluoromethoxy)benzonitrile [fluoromart.com]

- 5. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Fluoro-3-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 4-Bromo-3-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzonitrile is a versatile aromatic building block incorporating a nitrile group, a bromine atom, and a methyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl group can be functionalized, typically through benzylic bromination, to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on intermediates used in the development of targeted cancer therapies and other therapeutic areas.

Application 1: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile, a Key Intermediate for Enzyme Inhibitors

4-(Aminomethyl)-3-methylbenzonitrile is a crucial intermediate in the synthesis of potent and selective inhibitors of key enzymes in disease pathways, such as Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase. The primary amine of this intermediate serves as a key attachment point for building more complex molecular architectures that can interact with the target protein.

Synthetic Workflow

The synthesis of 4-(aminomethyl)-3-methylbenzonitrile from this compound is a two-step process involving an initial benzylic bromination followed by a nucleophilic substitution with an amine equivalent.

Synthesis of 4-(aminomethyl)-3-methylbenzonitrile.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

This protocol is adapted from the benzylic bromination of a similar substrate.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Gabriel Synthesis

The Gabriel synthesis provides a reliable method to form the primary amine while avoiding over-alkylation byproducts.[1]

Materials:

-

4-Bromo-3-(bromomethyl)benzonitrile (crude from Step 1)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Concentrated hydrochloric acid

-

Aqueous sodium hydroxide solution

-

Dichloromethane

Procedure:

-

Dissolve the crude 4-bromo-3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and add ethanol.

-

Add hydrazine hydrate (1.2 eq) to the mixture and heat to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x).

-